Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate is an organic compound with the molecular formula C9H10INO2 It is a derivative of phenylpropanoate, characterized by the presence of an amino group and an iodine atom on the phenyl ring
Mechanism of Action
Target of Action
The primary target of Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate is the adenosine A2a receptors . These receptors play a crucial role in the cardiovascular system, where they mediate coronary vasodilation .
Mode of Action
The compound interacts with its targets by binding to the adenosine A2a receptors . This interaction triggers a series of biochemical reactions that result in the dilation of coronary vessels
Biochemical Pathways
Upon binding to the adenosine A2a receptors, this compound influences several biochemical pathways. One of the key pathways affected is the cAMP-PKA pathway , which is involved in the regulation of myocardial contractility, heart rate, and smooth muscle relaxation .
Result of Action
The binding of this compound to the adenosine A2a receptors results in coronary vasodilation . This means that the coronary vessels (the blood vessels supplying the heart muscle) expand, allowing for increased blood flow to the heart. This can help alleviate conditions like angina (chest pain due to reduced blood flow to the heart).
Biochemical Analysis
Biochemical Properties
Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The specific synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-amino-3-bromophenyl)-2-methylpropanoate
- Methyl 2-(4-amino-3-chlorophenyl)-2-methylpropanoate
- Methyl 2-(4-amino-3-fluorophenyl)-2-methylpropanoate
Uniqueness
Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with molecular targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-11(2,10(14)15-3)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETQLYCUPBNAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)N)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.